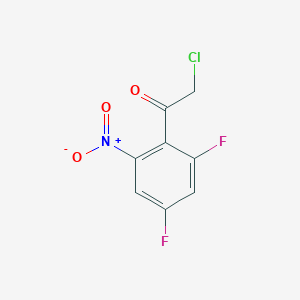
2',4'-Difluoro-6'-nitrophenacyl chloride
Übersicht
Beschreibung
2’,4’-Difluoro-6’-nitrophenacyl chloride is an organic compound with the molecular formula C8H4ClF2NO3 It is characterized by the presence of two fluorine atoms, a nitro group, and a phenacyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-6’-nitrophenacyl chloride typically involves the reaction of 2’,4’-difluoroacetophenone with nitrating agents to introduce the nitro group, followed by chlorination to form the phenacyl chloride moiety. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination.
Industrial Production Methods
On an industrial scale, the production of 2’,4’-Difluoro-6’-nitrophenacyl chloride may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’-Difluoro-6’-nitrophenacyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenacyl moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide or acetonitrile.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenacyl derivatives.
Reduction: Formation of 2’,4’-difluoro-6’-aminoacetophenone.
Oxidation: Formation of 2’,4’-difluoro-6’-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2’,4’-Difluoro-6’-nitrophenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’,4’-Difluoro-6’-nitrophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as fluorine and nitro groups enhances its electrophilic character, making it susceptible to nucleophilic attack. The phenacyl chloride moiety can act as a reactive intermediate in various chemical transformations, facilitating the formation of new chemical bonds and structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,4’-Difluoroacetophenone: Lacks the nitro and chloride groups, making it less reactive in nucleophilic substitution reactions.
2’,4’-Dinitrophenacyl chloride: Contains an additional nitro group, increasing its electrophilicity and reactivity.
2’,4’-Difluoro-6’-aminophenacyl chloride: The amino group provides different reactivity patterns compared to the nitro group.
Uniqueness
2’,4’-Difluoro-6’-nitrophenacyl chloride is unique due to the combination of fluorine, nitro, and phenacyl chloride functionalities. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and the ability to undergo multiple types of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-1-(2,4-difluoro-6-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO3/c9-3-7(13)8-5(11)1-4(10)2-6(8)12(14)15/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMJTJIFYNUISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)CCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















